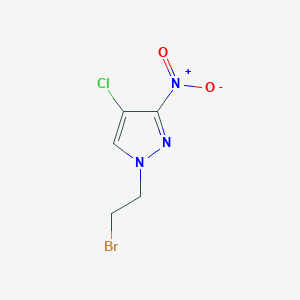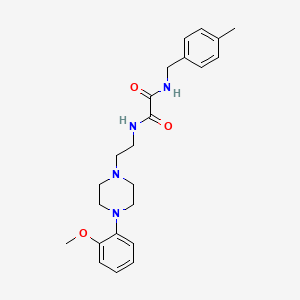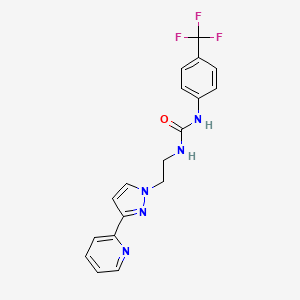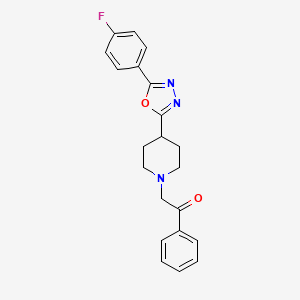![molecular formula C8H16ClNO B2449864 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride CAS No. 21933-20-0](/img/structure/B2449864.png)
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 21933-20-0. It has a molecular weight of 177.67 . The IUPAC name for this compound is (2-azabicyclo [2.2.2]octan-4-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride” can be represented by the InChI code 1S/C8H15NO.ClH/c10-6-8-3-1-7 (2-4-8)9-5-8;/h7,9-10H,1-6H2;1H . This indicates that the compound contains a bicyclic structure with a nitrogen atom and a hydroxyl group attached to the carbon atoms in the ring .
Physical And Chemical Properties Analysis
It has a melting point of 136-138°C . The compound is stable at room temperature and should be stored in a well-ventilated place with the container kept tightly closed .
科学的研究の応用
Antiprotozoal Activity
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride derivatives have been studied for their antiprotozoal activities. Research shows that certain derivatives, such as 2-azabicyclo[3.2.2]nonanes, exhibit significant in vitro antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, suggesting potential for further development as antiprotozoal agents (Seebacher et al., 2005).
Synthesis and Structural Analysis
Various derivatives of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride have been synthesized and structurally analyzed. Studies focus on the synthesis of derivatives like 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one and structural studies of compounds such as (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Sun Yu, 2011); (Arias-Pérez et al., 2001).
Nicotinic Acetylcholine Receptor Agonists
Derivatives like (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) have been identified as selective α7 nicotinic acetylcholine receptor agonists. These compounds have shown promise for the treatment of cognitive impairment associated with neurological disorders, demonstrating high selectivity and positive effects in animal models of schizophrenia (Mazurov et al., 2012).
Antibacterial Activity
The antibacterial activity of cinchonidinyl-based acrylic and methacrylic homopolymers, synthesized from 2-Azabicyclo[2.2.2]octan-4-ylmethanol derivatives, has been evaluated. These studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in antibacterial treatments (Kumar et al., 2017).
Acetylcholinesterase Inhibitory Activity
A series of substituted 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones were synthesized and showed acetylcholinesterase inhibition. This finding suggests potential therapeutic applications in conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are commonly used (Huang et al., 2013).
Second Harmonic Generation Response
Studies have been conducted on the second harmonic generation response of quinuclidine-based structures, such as 1,2-bis(1-azoniabicyclo[2.2.2]octan-3-ylidene)hydrazine dichloride. These compounds, with their acentric structures, have shown strong second harmonic activity, which is significant in fields like nonlinear optics (Qiao et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
将来の方向性
Given the lack of specific information on “2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride”, future research could focus on its synthesis, chemical reactions, and potential applications. As similar azabicyclo compounds have shown promise in the development of pharmaceuticals , this compound could also be explored in this context.
特性
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)9-5-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFSPHAFZVSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)
